molecular formula C22H24ClN5O3S B3017467 3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide CAS No. 1189438-79-6

3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide

Cat. No.: B3017467
CAS No.: 1189438-79-6
M. Wt: 473.98
InChI Key: TVPQUTNGNJQYED-UHFFFAOYSA-N
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Description

3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide is a useful research compound. Its molecular formula is C22H24ClN5O3S and its molecular weight is 473.98. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Hydrolysis

The hydrolysis of related quinoxaline derivatives has been extensively studied, providing insights into their chemical behavior under various conditions. For instance, the hydrolysis of 2-oxo-3-ethoxycarbonylmethylene-1,2,3,4-tetrahydrobenzoquinoxaline into 2-oxo-3-methyl-1,2-dihydrobenzoquinoxaline demonstrates the compound's reactivity and potential for further chemical manipulation (Iwanami et al., 1964).

Pharmacological Evaluation

A study on 3-ethoxyquinoxalin-2-carboxamides revealed their role as 5-HT3 receptor antagonists, indicating their potential in antidepressant activity. This showcases the relevance of quinoxaline derivatives in designing new pharmacological agents (Mahesh et al., 2011).

Crystal Structure Analysis

Newly synthesized quinoxaline derivatives have been analyzed for their crystal structures, providing insights into their molecular configurations and interactions. Such structural characterizations are crucial for understanding the compound's bioactivity, particularly their inhibitory effects on c-Jun N-terminal kinases (Abad et al., 2020).

Anticancer Agent Design

Functionalized amino acid derivatives, including those related to quinoxaline structures, have been synthesized and evaluated for cytotoxicity against human cancer cell lines, highlighting the potential of these compounds in anticancer drug development (Kumar et al., 2009).

Antimicrobial Activity

Quinazolinone derivatives, closely related to quinoxaline compounds, have been synthesized and subjected to antimicrobial activity evaluation. Such studies demonstrate the compound's potential in addressing microbial resistance and developing new antimicrobial agents (Habib et al., 2012).

Future Directions

The compound could potentially be investigated for biological activity given the presence of functional groups that are often found in biologically active compounds . Further studies could also explore its synthesis and the properties of its derivatives.

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3S/c1-16-6-8-18(9-7-16)24-21(29)20-15-26(2)25-22(20)32(30,31)28-12-10-27(11-13-28)19-5-3-4-17(23)14-19/h3-9,14-15H,10-13H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPQUTNGNJQYED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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